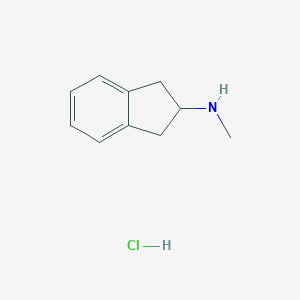

N-Methylindan-2-amine hydrochloride

描述

属性

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNHHRJNFKMLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344514 | |

| Record name | N-Methylindan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-85-2 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylindan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride

Executive Summary

N-Methylindan-2-amine hydrochloride is a synthetic compound belonging to the 2-aminoindan class of molecules, which are rigid analogs of phenethylamines. It is primarily investigated for its effects on the central nervous system, where it demonstrates activity as a selective norepinephrine transporter (NET) inhibitor and releasing agent. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known pharmacological mechanism of action. The information is intended to serve as a core resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting noradrenergic pathways.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, formulation, and experimental design.

| Property | Value | Citations |

| CAS Number | 10408-85-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 230-233 °C | |

| Solubility | Water, Alcohols: Soluble | |

| DMF: 25 mg/mL | ||

| DMSO: 20 mg/mL | ||

| PBS (pH 7.2): 10 mg/mL | ||

| Ethanol: 3 mg/mL | ||

| Methanol: 1 mg/mL | ||

| Ether: Slightly soluble | ||

| Storage Conditions | Store at room temperature or 2-8°C in a dry, sealed container away from oxidizing agents. | |

| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride | |

| Synonyms | N-methyl-2-AI HCl, NM-2-AI, 2,3-Dihydro-N-methyl-1H-inden-2-amine hydrochloride |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Reductive Amination

This protocol describes the synthesis of N-Methylindan-2-amine from 2-aminoindan, followed by conversion to its hydrochloride salt. Reductive amination is a standard and efficient method for N-methylation of primary amines.[2][3]

Reaction Scheme: 2-Aminoindan + Formaldehyde --(NaBH₃CN)--> N-Methylindan-2-amine --(HCl)--> N-Methylindan-2-amine HCl

Materials:

-

2-Aminoindan

-

Formaldehyde (37% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (concentrated or as a solution in diethyl ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-aminoindan (1.0 eq) in anhydrous methanol. Add formaldehyde solution (1.2 eq) dropwise while stirring at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to extract the organic components.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Methylindan-2-amine as a free base. The crude product can be further purified by column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Structural and Purity Analysis

NMR is used to confirm the chemical structure of the synthesized compound.

Sample Preparation:

-

Dissolve 5-10 mg of the final hydrochloride salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Add a small amount of an internal standard like Tetramethylsilane (TMS) or a suitable reference for aqueous solvents.

-

Transfer the solution to a 5 mm NMR tube.[4]

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons on the benzene ring.

-

Aliphatic Protons: A multiplet for the methine proton (CH-N) and complex multiplets for the four benzylic protons (CH₂).

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen (~2.5-3.0 ppm). The exact chemical shift will be influenced by the solvent and protonation state.

HPLC is used to determine the purity of the final compound. A reverse-phase method is typically suitable for this class of molecules.[5][6]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid for MS compatibility.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~254 nm or ~262 nm.[7]

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the sample and run the gradient elution.

-

Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms associated with this compound.

Caption: Workflow for the synthesis of N-Methylindan-2-amine HCl.

Caption: General workflow for analytical characterization.

Caption: Proposed mechanism of action at the noradrenergic synapse.

Pharmacological Properties

Mechanism of Action

This compound is an N-alkylated analog of phenethylamine, structurally constrained by the indan ring system.[8] Its primary pharmacological activity stems from its interaction with monoamine transporters.[9] Specifically, studies have identified N-methyl-2-aminoindane as a selective norepinephrine transporter (NET) inhibitor and a norepinephrine releaser. This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

The parent compound, 2-aminoindan (2-AI), is a potent substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] The addition of the N-methyl group appears to shift this selectivity. Research by Cannon et al. demonstrated that N-alkylated 2-aminoindan derivatives could produce analgesic effects in mice (measured by increased hot-plate reaction time) without inducing the dopaminergic effects typically associated with psychostimulants.[8][10] This suggests a primary action on central noradrenergic pathways, distinct from dopaminergic stimulation.[8]

Biological Effects in Preclinical Models

-

Noradrenergic Activity: The compound is used in research to study central noradrenergic mechanisms due to its selective action on NET.[8]

-

Analgesic Effects: In mouse models, it has been shown to increase hot-plate reaction time, an indicator of analgesic or antinociceptive effects. This effect was not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[10]

-

Lack of Dopaminergic Stimulation: Unlike many phenethylamine-based stimulants, it does not appear to elicit significant dopaminergic effects, which may reduce its potential for abuse compared to compounds that strongly affect the dopamine system.[8][10]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylindan-2-amine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylindan-2-amine hydrochloride, also known as NM-2-AI, is a rigid analogue of methamphetamine and a member of the 2-aminoindane class of stimulants.[1] Primarily recognized as a selective norepinephrine releasing agent and reuptake inhibitor, its pharmacological profile is complex, involving interactions with multiple monoaminergic systems.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its receptor binding and functional activity, detailing available experimental protocols, and visualizing its proposed signaling pathways. The information presented is intended to support further research and drug development efforts related to this compound.

Core Pharmacological Profile

This compound's primary mechanism of action is centered on the norepinephrine (NE) system. It functions as a potent and selective norepinephrine reuptake inhibitor and releasing agent.[1] Unlike its structural relative methamphetamine, it does not appear to induce significant dopaminergic effects.[2][3] Its activity extends to other receptor systems, including trace amine-associated receptor 1 (TAAR1), alpha-2A adrenergic receptors, and serotonin 5-HT1A and 5-HT2A receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the known in vitro binding affinities (Ki), and functional potencies (IC50 and EC50) of N-Methylindan-2-amine at its primary molecular targets.

Table 1: Monoamine Transporter and Receptor Binding Affinities

| Target | Parameter | Value (µM) |

| Norepinephrine Transporter (NET) | IC50 | 2.4[1] |

| Alpha-2A Adrenergic Receptor | Ki | 0.49[1] |

| 5-HT1A Receptor | Ki | 3.6[1] |

| 5-HT2A Receptor | Ki | 5.4[1] |

Table 2: Functional Activity

| Target | Parameter | Value (µM) |

| TAAR1 Receptor | EC50 | 3.3[1] |

Mechanism of Action at Key Molecular Targets

Norepinephrine Transporter (NET)

This compound exhibits a high affinity for the norepinephrine transporter, inhibiting the reuptake of norepinephrine from the synaptic cleft.[1] This action increases the extracellular concentration of norepinephrine, leading to enhanced noradrenergic signaling. The compound also acts as a norepinephrine releasing agent, further contributing to elevated synaptic norepinephrine levels.[1]

Trace Amine-Associated Receptor 1 (TAAR1)

As an agonist at TAAR1, this compound activates this G-protein coupled receptor.[1] TAAR1 is known to be coupled to both Gs and Gq proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Alpha-2A Adrenergic Receptor

This compound is an agonist at the alpha-2A adrenergic receptor.[1] This receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This action can modulate noradrenergic signaling through a negative feedback mechanism on presynaptic terminals.

Serotonin Receptors (5-HT1A and 5-HT2A)

The compound demonstrates binding affinity for both 5-HT1A and 5-HT2A receptors.[1] The 5-HT1A receptor is typically coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase. The 5-HT2A receptor is coupled to Gq proteins, and its activation stimulates the PLC-IP3-DAG pathway. The functional consequences of this compound's interaction with these receptors in the context of its overall pharmacological profile require further investigation.

Monoamine Oxidase (MAO) Activity

While N-Methylindan-2-amine is known to be an intermediate in the synthesis of a potent monoamine oxidase (MAO) inhibitor, N-methyl-N-(2-propynyl)-1-indanamine, there is currently no definitive evidence to suggest that this compound itself is a direct inhibitor of MAO-A or MAO-B.[4]

Experimental Protocols

In Vitro Assays (Generalized Protocols)

3.1.1. Norepinephrine Transporter (NET) Uptake Inhibition Assay

-

Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine uptake via the NET.

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human norepinephrine transporter (hNET).

-

Methodology:

-

Cells are cultured to an appropriate density in 96-well plates.

-

Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Radiolabeled norepinephrine (e.g., [3H]NE) is added to initiate the uptake reaction.

-

Uptake is allowed to proceed for a defined period at room temperature or 37°C.

-

The reaction is terminated by rapid washing with ice-cold KRH buffer.

-

Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

3.1.2. Receptor Binding Assays (Ki Determination)

-

Objective: To determine the binding affinity (Ki) of this compound for the alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors.

-

Methodology:

-

Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

In a 96-well plate, the membranes are incubated with a specific radioligand for the receptor (e.g., [3H]clonidine for alpha-2A, [3H]-8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a concentration near its Kd.

-

A range of concentrations of this compound is added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.

-

The radioactivity retained on the filters (representing bound radioligand) is measured by scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the receptor.

-

IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

3.1.3. TAAR1 Functional Assay (cAMP Accumulation)

-

Objective: To determine the EC50 value of this compound for the activation of TAAR1.

-

Cell Line: HEK293 cells stably expressing human TAAR1.

-

Methodology:

-

Cells are plated in a 96-well plate and grown to confluency.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with various concentrations of this compound.

-

After a defined incubation period, the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.

-

EC50 values are calculated from the dose-response curves.

-

In Vivo Behavioral and Pharmacokinetic Studies in Mice

The following protocols are based on the study by Tirri et al. (2023), which investigated the in vivo effects of this compound in CD-1 male mice.

3.2.1. Animal Model and Drug Administration

-

Animals: Male CD-1 mice (25-30 g).

-

Drug Preparation: this compound dissolved in saline.

-

Administration: Intraperitoneal (i.p.) injection at doses ranging from 1 to 100 mg/kg.

3.2.2. Behavioral Assessments

-

Visual Placing and Object Response Tests: To assess sensory function. Mice are observed for their placing response when lowered towards a tabletop and their reaction to a novel object placed in their cage at various time points after drug administration.

-

Core Body Temperature: Measured using a rectal probe at baseline and multiple time points post-injection.

-

Tail Pinch Test: To evaluate nociception. A pinch is applied to the tail, and the latency to a response is recorded.

-

Grip Strength Test: To measure muscle strength. The mouse is allowed to grip a horizontal bar, and the force required to pull it off is measured.

-

Rotarod Test: To assess motor coordination and balance. The latency to fall from a rotating rod is recorded.

-

Mobility Time: The total time the animal is in motion is recorded in an open field.

-

Startle and Prepulse Inhibition (PPI) Test: To assess sensorimotor gating and potential hallucinogenic-like effects. The acoustic startle response and its inhibition by a preceding weaker stimulus are measured.

3.2.3. Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected via cardiac puncture at different time points after drug administration.

-

Sample Preparation: Blood is centrifuged to obtain plasma, which is then subjected to protein precipitation.

-

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is used to quantify the concentrations of N-Methylindan-2-amine and its metabolites in the plasma.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for this compound.

Caption: Inhibition of Norepinephrine Reuptake by N-Methylindan-2-amine HCl.

References

- 1. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publires.unicatt.it [publires.unicatt.it]

N-Methylindan-2-amine hydrochloride discovery and history

An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride

Introduction

This compound, also known by synonyms such as NM2AI and N-methyl-2-aminoindane, is a synthetic stimulant compound belonging to the 2-aminoindane family. It is a rigid analog of methamphetamine.[1] This guide provides a comprehensive overview of its discovery, history, pharmacology, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

-

IUPAC Name: N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

-

CAS Number: 10408-85-2[1]

-

Molecular Formula: C₁₀H₁₃N · HCl[2]

-

Molecular Weight: 183.7 g/mol [2]

-

Structure:

/ / | | \ / ----( )---- Cl⁻

Discovery and History

The exploration of aminoindane derivatives dates back to the 1980s, with researchers investigating them as semi-rigid congeners of psychoactive phenylethylamines.[2][3] In the 1990s, certain aminoindane derivatives of MDMA were identified as highly selective serotonin-releasing agents.[3] N-Methylindan-2-amine, as an N-alkylated congener of β-phenethylamine, was studied to compare its biological effects to other similar compounds.[4] More recently, NM2AI has appeared on the online market as a designer drug or research chemical, leading to its detection in forensic samples.[1][3] Despite its availability, it has a relatively short history of human use, and much of the understanding of its effects is still developing.[5][6]

Pharmacology

This compound is primarily recognized for its activity as a selective norepinephrine releasing agent and reuptake inhibitor.[1]

Mechanism of Action

The primary mechanism of action for N-Methylindan-2-amine is the modulation of norepinephrine levels in the synapse. It acts as a potent norepinephrine reuptake inhibitor and also stimulates the release of this neurotransmitter.[1] Unlike many other stimulants, it does not significantly affect dopamine or serotonin release, even at high concentrations.[1] Additionally, it exhibits affinity for other monoamine receptors, including TAAR1, alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors, which may contribute to its overall pharmacological profile.[1]

Pharmacodynamics

The following table summarizes the in vitro pharmacodynamic data for N-Methylindan-2-amine.

| Target | Assay Type | Value | Unit |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 2.4 | µM (IC₅₀) |

| TAAR1 Receptor | Agonist | 3.3 | µM (EC₅₀) |

| Alpha-2A Adrenergic Receptor | Binding Affinity | 0.49 | µM (Kᵢ) |

| 5-HT1A Receptor | Binding Affinity | 3.6 | µM (Kᵢ) |

| 5-HT2A Receptor | Binding Affinity | 5.4 | µM (Kᵢ) |

Data sourced from Luethi D, et al. (2018) as cited in Wikipedia.[1]

Pharmacokinetics

A study on the metabolism of N-Methylindan-2-amine identified its main metabolites, providing a basis for its detection in biological samples.[1] Further research in mice has highlighted that a key active metabolite is 2-aminoindane (2-AI).[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-Methylindan-2-amine is through the reductive amination of 2-indanone with methylamine.[8]

Materials:

-

2-Indanone

-

Methylamine (40% solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

Imine Formation: Dissolve 2-indanone (1.0 eq) in methanol in a round-bottom flask. Add methylamine solution (1.2 eq) and stir. Adjust the pH to approximately 6-7 with glacial acetic acid. Continue stirring at room temperature for 1-2 hours.

-

Reduction: Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Stir overnight at room temperature.

-

Work-up: Quench the reaction with water and remove the methanol under reduced pressure. Basify the mixture to a pH of 8-9 with saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of the Free Base: Filter the solution and concentrate under reduced pressure to obtain the crude N-Methylindan-2-amine free base. Purify via distillation under reduced pressure or column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to monoamine transporters.

Materials:

-

Cell membranes expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).

-

Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET).

-

This compound

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Mechanism of action of N-Methylindan-2-amine at the noradrenergic synapse.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. NM-2-AI - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Methylindan-2-amine Hydrochloride from Indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylindan-2-amine hydrochloride, a key intermediate in pharmaceutical research, starting from 2-indanone. This document details two primary synthetic pathways, offering in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

N-Methylindan-2-amine and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to other psychoactive compounds and their potential as intermediates in the synthesis of various therapeutic agents. This guide outlines two robust synthetic routes from 2-indanone: a two-step pathway involving the formation and subsequent methylation of 2-aminoindan, and a more direct one-pot reductive amination.

Primary Synthesis Pathway: Two-Step Synthesis via 2-Aminoindan

This preferred and well-documented route involves the initial conversion of 2-indanone to 2-aminoindan, followed by N-methylation using the Eschweiler-Clarke reaction.

Step 1: Synthesis of 2-Aminoindan from 2-Indanone

The initial step focuses on the formation of the intermediate, 2-aminoindan, from 2-indanone. A common method involves the formation of an oxime followed by reduction.

Experimental Protocol: Oximation and Reduction of 2-Indanone

-

Oximation:

-

In a round-bottom flask, dissolve 2-indanone (1.0 eq) in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and a base, for example, sodium acetate (1.5 eq), to the solution.

-

The reaction mixture is typically stirred at room temperature or with gentle heating for several hours until the formation of 2-indanone oxime is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The crude oxime is then washed with water and dried.

-

-

Reduction of 2-Indanone Oxime:

-

The dried 2-indanone oxime (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or ethanol.

-

A reducing agent, for instance, zinc dust or catalytic hydrogenation (e.g., H₂ over a palladium catalyst), is carefully added.

-

The reaction is stirred, often with heating, for several hours until the reduction is complete (monitored by TLC).

-

The workup typically involves filtering off the reducing agent and any inorganic salts. The filtrate is then basified with a strong base (e.g., NaOH) to liberate the free amine.

-

The product, 2-aminoindan, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield the crude 2-aminoindan, which can be further purified by distillation or chromatography.

-

| Step | Reactants | Reagents | Solvent | Typical Yield |

| Oximation | 2-Indanone | Hydroxylamine HCl, Sodium Acetate | Ethanol | >90% |

| Reduction | 2-Indanone Oxime | Zinc dust or H₂/Pd | Acetic Acid or Ethanol | 60-80% |

Step 2: N-Methylation of 2-Aminoindan via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines to tertiary amines using formic acid and formaldehyde, without the formation of quaternary ammonium salts[1][2][3].

Experimental Protocol: Eschweiler-Clarke Methylation of 2-Aminoindan

-

To a flask containing 2-aminoindan (1.0 eq), add an excess of formic acid (e.g., 2.0-3.0 eq) and formaldehyde (37% aqueous solution, e.g., 2.0-3.0 eq)[1][4].

-

Heat the reaction mixture to a temperature of 80-100 °C for several hours (typically 4-18 hours)[4]. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add a solution of hydrochloric acid (e.g., 1M HCl) to acidify the mixture, then wash with an organic solvent like diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH greater than 11.

-

Extract the liberated N-methyl-2-aminoindan with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-aminoindan. Purification can be achieved by distillation or column chromatography.

| Reactant | Reagents | Reaction Temperature | Typical Yield |

| 2-Aminoindan | Formic Acid, Formaldehyde | 80-100 °C | 70-90% |

Alternative Pathway: One-Pot Reductive Amination

A more streamlined approach is the direct, one-pot reductive amination of 2-indanone with methylamine.

Experimental Protocol: Reductive Amination of 2-Indanone

-

In a reaction vessel, dissolve 2-indanone (1.0 eq) and methylamine hydrochloride (1.1-1.5 eq) in a suitable solvent, such as methanol or ethanol.

-

Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.

-

Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), in portions. The pH of the reaction is often maintained in a slightly acidic range (pH 6-7) to facilitate the reaction.

-

Continue to stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the careful addition of water or a dilute acid.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and basified with a strong base (e.g., NaOH).

-

The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to yield the crude N-methyl-2-aminoindan.

| Reactants | Reducing Agent | Solvent | Typical Yield |

| 2-Indanone, Methylamine HCl | NaBH₃CN or NaBH(OAc)₃ | Methanol or Ethanol | 60-85% |

Final Step: Formation of this compound

The purified N-methyl-2-aminoindan free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified N-methyl-2-aminoindan in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous solvent.

-

Dry the this compound under vacuum.

| Reactant | Reagent | Solvent | Product Form |

| N-Methyl-2-aminoindan | HCl in Diethyl Ether | Diethyl Ether | White Crystalline Solid |

Characterization Data

| Compound | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 230-233[5][6] | C₁₀H₁₄ClN[5] | 183.68[5] |

Spectroscopic Data: While detailed experimental spectra are best obtained from a certificate of analysis, expected spectroscopic data for analogous compounds can be referenced for characterization[7][8].

Visualizing the Synthesis Pathways

Caption: Synthesis pathways for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [m.chemicalbook.com]

- 6. Newblue-CHEM 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) 10408-85-2, CasNo.10408-85-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

N-Methylindan-2-amine hydrochloride solubility in different solvents

An In-depth Technical Guide to the Solubility of N-Methylindan-2-amine Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This compound, a synthetic intermediate and research chemical, presents a unique profile that necessitates a thorough understanding of its behavior in various solvent systems. This guide provides a detailed overview of its solubility, experimental protocols for its determination, and a conceptual framework for its potential biological interactions.

Core Solubility Profile

This compound (CAS: 10408-85-2) is a white to off-white crystalline solid.[1] Its solubility is a key parameter for its use in synthesis and biological assays. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[2]

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in several common laboratory solvents.

| Solvent | Solubility (mg/mL) |

| DMF (Dimethylformamide) | 25 |

| DMSO (Dimethyl sulfoxide) | 20 |

| PBS (Phosphate-Buffered Saline, pH 7.2) | 10 |

| Ethanol | 3 |

| Methanol | 1 |

| Data sourced from ChemicalBook.[1] |

Qualitative descriptions indicate it is easily soluble in water and alcohol solvents and slightly soluble in ether solvents.[3]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental protocols. The following methodologies outline a general approach for determining the solubility of this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This widely used method determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Scintillation vials or glass test tubes

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

Method 2: Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader (nephelometry or turbidimetry)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate at various concentrations.

-

Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The solubility is determined by detecting the lowest concentration at which a precipitate forms, typically measured by light scattering using a nephelometer or plate reader.

The following diagram illustrates a general workflow for determining compound solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Biological Context and Potential Signaling Pathways

N-Methylindan-2-amine is an intermediate used in the synthesis of N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase (MAO) inhibitor.[1][4] MAO inhibitors are crucial in neuropharmacology for treating depression and neurodegenerative diseases by preventing the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

Additionally, this compound itself has been studied for its effects on central noradrenergic mechanisms.[5] This suggests potential interactions with adrenergic receptors or transporters.

The diagram below conceptualizes the role of an MAO inhibitor, the type of molecule synthesized from N-Methylindan-2-amine.

Caption: Inhibition of Monoamine Oxidase (MAO).

References

Spectroscopic Profile of N-Methylindan-2-amine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the spectroscopic characteristics of N-Methylindan-2-amine hydrochloride (CAS No: 10408-85-2), a notable derivative of 2-aminoindane.[1][2][3][4] This document is intended to serve as a vital resource for researchers, scientists, and professionals in the fields of medicinal chemistry, forensic science, and drug development by providing detailed, albeit predicted, spectroscopic data and the methodologies for their acquisition. N-Methylindan-2-amine is recognized as an intermediate in the synthesis of potent monoamine oxidase inhibitors and has been studied as an N-alkylated congener of phenylethylamine.[2][3][5]

Chemical Structure and Properties

-

IUPAC Name: 2,3-dihydro-N-methyl-1H-inden-2-amine, monohydrochloride[1]

-

Synonyms: NM-2AI, N-methyl-2-Aminoindane hydrochloride[1]

-

Molecular Formula: C₁₀H₁₃N • HCl[1]

-

Molecular Weight: 183.68 g/mol [2]

-

Appearance: Crystalline solid[1]

Predicted Spectroscopic Data

While definitive experimental spectra for this compound are not widely published, the following data are predicted based on the known chemical structure and spectroscopic data from analogous compounds such as 2-aminoindane and other N-alkylated phenethylamines.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 7.4 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| 3.8 - 4.0 | m | 1H | Methine proton (C₂-H) |

| 3.0 - 3.4 | m | 4H | Methylene protons (C₁-H₂, C₃-H₂) |

| 2.7 | s | 3H | Methyl protons (N-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| 139 - 141 | Quaternary aromatic C |

| 127 - 129 | Aromatic CH |

| 125 - 127 | Aromatic CH |

| 60 - 65 | C₂ (CH-N) |

| 38 - 42 | C₁, C₃ (CH₂) |

| 30 - 35 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2700 - 3000 | Strong, Broad | N-H stretch (secondary amine salt) |

| 2850 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1580 - 1610 | Medium | C=C stretch (aromatic ring) |

| 1450 - 1490 | Medium | C-H bend (aliphatic) |

| 1100 - 1200 | Medium | C-N stretch |

| 730 - 770 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of the free base (N-Methylindan-2-amine) is predicted to show a prominent molecular ion peak. The fragmentation pattern is expected to be characteristic of aminoindane derivatives.[6]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular ion of the free base) |

| 132 | Moderate | [M - CH₃]⁺ |

| 117 | High | Indane fragment |

| 116 | High | Indene fragment |

| 91 | Moderate | Tropylium ion |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, for GC-MS analysis, dissolve the sample in a suitable solvent (e.g., methanol) and inject it into a gas chromatograph.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500.

-

For GC-MS, utilize a capillary column suitable for separating amines (e.g., Rxi®-5Sil MS).[6]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data and experimental protocols herein are intended to aid researchers in the identification and characterization of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [m.chemicalbook.com]

- 4. This compound | CAS 10408-85-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Methylindan-2-amine Hydrochloride: A Detailed Protocol for Laboratory Researchers

Application Note: This document provides a comprehensive protocol for the laboratory synthesis of N-Methylindan-2-amine hydrochloride, a valuable intermediate in pharmaceutical research and development. The described methodology is based on the robust and widely applicable reductive amination reaction, offering a reliable route to this key amine. This protocol is intended for researchers, scientists, and professionals in drug development who require a detailed, step-by-step guide for the preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the reductive amination of 2-indanone. In the initial step, 2-indanone reacts with methylamine to form an intermediate imine. This imine is subsequently reduced in situ to the corresponding secondary amine, N-Methylindan-2-amine. The final step involves the conversion of the free amine to its hydrochloride salt to enhance stability and facilitate handling. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion in the presence of the ketone.

Experimental Protocol

This protocol details the reductive amination of 2-indanone with methylamine hydrochloride using sodium cyanoborohydride as the reducing agent.

Materials:

-

2-Indanone

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial Acetic Acid

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Imine Formation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanone (1.0 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol.

-

Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once imine formation is deemed significant (typically after 1-2 hours), slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions. Caution: This reaction may evolve hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.

-

After the addition is complete, continue to stir the reaction mixture at room temperature overnight.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the mixture to a pH of approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Methylindan-2-amine as a free base.

-

-

Salt Formation and Purification:

-

Dissolve the crude N-Methylindan-2-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any soluble impurities.

-

Dry the purified this compound under vacuum.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Indanone | Commercially Available |

| Reagents | Methylamine hydrochloride | Commercially Available |

| Sodium cyanoborohydride | Commercially Available | |

| Product | This compound | - |

| CAS Number | 10408-85-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [2] |

| Melting Point | 230-233 °C | [3] |

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for N-Methylindan-2-amine Hydrochloride in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylindan-2-amine hydrochloride, also known as NM-2-AI, is a rigid analogue of methamphetamine belonging to the 2-aminoindane class of compounds.[1] It has been identified as a stimulant that primarily acts as a selective norepinephrine releasing agent and reuptake inhibitor.[1] Its neuropharmacological profile is further characterized by its interactions with several monoamine receptors, making it a compound of interest for investigating noradrenergic and serotonergic pathways in the central nervous system.[1][2] These notes provide detailed protocols for in vitro and in vivo studies to explore the neuropharmacological properties of this compound.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Synonyms | NM-2-AI, N-Methyl-2-aminoindane HCl | [1][3] |

| CAS Number | 10408-85-2 (HCl) | [3] |

| Molecular Formula | C₁₀H₁₃N · HCl | [3] |

| Molecular Weight | 183.68 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water and alcohol | [3] |

| Storage | Store in a dry, sealed container at room temperature, protected from light. | [3] |

Neuropharmacological Profile

This compound exhibits a distinct profile of activity at monoamine transporters and receptors. It is a potent and selective norepinephrine reuptake inhibitor and releasing agent, with negligible effects on dopamine and serotonin transporters at high concentrations.[1]

Quantitative Data Summary

| Target | Assay Type | Value | Reference |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC₅₀: 2.4 µM | [2] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity | EC₅₀: 3.3 µM | [2] |

| Alpha-2A Adrenergic Receptor | Binding Affinity | Kᵢ: 0.49 µM | [2] |

| Serotonin 1A (5-HT₁ₐ) Receptor | Binding Affinity | Kᵢ: 3.6 µM | [2] |

| Serotonin 2A (5-HT₂ₐ) Receptor | Binding Affinity | Kᵢ: 5.4 µM | [2] |

| Monoamine Oxidase A (MAO-A) | Inhibition | Data not available | |

| Monoamine Oxidase B (MAO-B) | Inhibition | Data not available |

Note: While N-Methylindan-2-amine is used as an intermediate in the synthesis of a potent monoamine oxidase inhibitor, its direct inhibitory activity on MAO-A and MAO-B has not been reported in the reviewed literature.[4]

Experimental Protocols

In Vitro Assays

1. Monoamine Transporter Reuptake Inhibition Assay

This protocol is adapted from methodologies used to characterize monoamine transporter ligands.[5][6]

Objective: To determine the potency of this compound to inhibit the reuptake of norepinephrine, dopamine, and serotonin.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]Norepinephrine, [³H]Dopamine, or [³H]Serotonin.

-

This compound stock solution (in DMSO or water).

-

Reference inhibitors (e.g., desipramine for NET, GBR12909 for DAT, and fluoxetine for SERT).

-

96-well cell culture plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in KRH buffer.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound or reference inhibitors for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Norepinephrine, [³H]Dopamine, or [³H]Serotonin) to each well at a concentration close to its Kₘ value and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

2. Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to specific receptors.

Objective: To determine the Kᵢ of this compound for the alpha-2A adrenergic, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., CHO or HEK cells) or from specific brain regions (e.g., rat cerebral cortex for 5-HT₂ₐ).

-

Radioligand specific for the target receptor (e.g., [³H]clonidine for alpha-2A, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

-

This compound stock solution.

-

Binding buffer specific to the receptor assay.

-

Non-specific binding agent (e.g., a high concentration of a known ligand for the receptor).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific binding agent).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value from the competition binding curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

3. Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if this compound inhibits MAO-A or MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrate (e.g., kynuramine for a fluorometric assay).

-

This compound stock solution.

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.4).

-

96-well plates (black plates for fluorescence).

-

Fluorometer or spectrophotometer.

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound or a reference inhibitor for a set time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a basic solution) and measure the product formation using a fluorometer or spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

In Vivo Assays in Rodents

The following protocols are based on a study by Tirri et al. (2023) that investigated the in vivo effects of this compound in mice.[7]

Animals: Male CD-1 mice are suitable for these studies.

Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 1 to 100 mg/kg.

1. Hot Plate Test for Analgesia

This test assesses the central analgesic effects of the compound.

Procedure:

-

Place a mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer this compound or vehicle and test the mice at various time points post-injection (e.g., 15, 30, 60, 90 minutes).

2. Prepulse Inhibition (PPI) of Acoustic Startle Response

This test is a measure of sensorimotor gating, which can be disrupted by hallucinogenic or psychosis-inducing agents.

Procedure:

-

Place a mouse in a startle chamber and allow for a 5-minute acclimation period with background white noise.

-

Present a series of trials, including:

-

Pulse-alone trials (e.g., 120 dB acoustic stimulus).

-

Prepulse-alone trials (e.g., 75, 80, 85 dB).

-

Prepulse-pulse trials (prepulse followed by the pulse).

-

No-stimulus trials.

-

-

Measure the startle response (amplitude of the flinch).

-

Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

3. In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or nucleus accumbens).

-

After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the administration of this compound.

-

Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of in vitro and in vivo assays for N-Methylindan-2-amine HCl.

Caption: Proposed mechanism of action for N-Methylindan-2-amine HCl.

Caption: Workflow for in vivo behavioral studies with N-Methylindan-2-amine HCl.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NM-2-AI - Wikipedia [en.wikipedia.org]

- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: HPLC-UV Method for the Analysis of N-Methylindan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of N-Methylindan-2-amine hydrochloride. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability studies, and quality control of this compound. The described method utilizes reversed-phase chromatography for the separation and quantification of this compound.

Introduction

This compound is a synthetic compound with a structure related to other bioactive amines. Accurate and precise analytical methods are crucial for its characterization and quality control in research and pharmaceutical development. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the analysis of aromatic compounds such as this compound. This document provides a comprehensive protocol for its analysis, including system suitability parameters and sample preparation guidelines.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Deionized water (18.2 MΩ·cm)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% A / 20% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table outlines the expected system suitability parameters and performance characteristics of the method.

| Parameter | Acceptance Criteria |

| Retention Time (RT) | Approximately 4-6 minutes |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Diagrams

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.

Caption: Workflow for HPLC-UV analysis of N-Methylindan-2-amine HCl.

Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key HPLC parameters and their impact on the chromatographic separation.

Caption: Interrelationship of key HPLC method parameters.

Application Notes and Protocols for the Development of N-Methylindan-2-amine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of N-Methylindan-2-amine hydrochloride derivatives. This class of compounds holds potential for modulating monoaminergic systems, particularly as inhibitors of monoamine oxidase (MAO) and as ligands for adrenergic receptors.

Introduction

N-Methylindan-2-amine and its derivatives are synthetic compounds based on the 2-aminoindan scaffold. This structural motif is found in a variety of biologically active molecules.[1] N-Methylindan-2-amine itself has been identified as an intermediate in the synthesis of potent monoamine oxidase (MAO) inhibitors, such as N-methyl-N-(2-propynyl)-1-indanamine.[2][3] Furthermore, derivatives of the parent compound, 2-aminoindan, have been shown to interact with monoamine transporters and α2-adrenergic receptors, suggesting a broader pharmacological profile for this chemical class.[2][4]

These notes will detail the synthetic methodologies for creating a library of N-Methylindan-2-amine derivatives, protocols for their biological evaluation, and a summary of key structure-activity relationships to guide further drug discovery efforts.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10408-85-2 | [2] |

| Molecular Formula | C10H14ClN | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| Melting Point | 230-233 °C | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 3 mg/mL; Methanol: 1 mg/mL; PBS (pH 7.2): 10 mg/mL | [2] |

Biological Activity of 2-Aminoindan Derivatives

The following table summarizes the binding affinities (Ki, nM) of 2-aminoindan and its ring-substituted analogs for monoamine transporters and α2-adrenergic receptors. While not direct derivatives of N-Methylindan-2-amine, this data provides a crucial starting point for understanding the SAR of the 2-aminoindan scaffold.

| Compound | DAT | NET | SERT | α2A | α2B | α2C | 5-HT2B |

| 2-Aminoindan (2-AI) | 1,200 | 150 | >10,000 | 134 | 211 | 41 | >10,000 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 4,000 | 300 | 200 | - | - | - | Moderate Affinity |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 100 | - | - | - | Moderate Affinity |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | >10,000 | 1,000 | 1,000 | - | - | - | - |

Data extracted from Halberstadt et al., 2019.[2][4]

Experimental Protocols

General Synthesis of N-Alkyl-indan-2-amine Derivatives

A common and versatile method for the synthesis of N-alkylated indan-2-amine derivatives is reductive amination. This involves the reaction of 2-aminoindan with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated amine.

Protocol 1: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 2-aminoindan hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous methanol. Add a weak base such as sodium triacetoxyborohydride (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

-

Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from a general procedure for determining MAO inhibitory activity.[5]

-

Reagent Preparation: Prepare solutions of MAO-A and MAO-B enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare serial dilutions of the test compounds in the same buffer. The substrate for MAO-A can be kynuramine, and for MAO-B, benzylamine.

-

Assay Procedure: In a 96-well plate, add the enzyme solution to each well. Add the test compound solutions and pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the appropriate substrate.

-

Incubation and Termination: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Detection: Measure the product formation using a fluorescence plate reader. For the kynuramine assay, the fluorescent product is 4-hydroxyquinoline.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Radioligand Binding Assay for Adrenergic Receptors

This protocol provides a general framework for assessing the binding affinity of the synthesized derivatives to adrenergic receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C).

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]RX821002 for α2 receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Synthesis and Evaluation Workflow

Caption: Workflow for the synthesis and biological evaluation of N-Alkyl-indan-2-amine derivatives.

Adrenergic Receptor Signaling Pathway

References